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3,5-DICHLORO-N-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Select this precise 3,5-dichloro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline building block. The 3,5-dichlorophenyl motif delivers superior PBK IC₅₀ (0.8–2.1 μM) versus 2,4-dichloro analogs, while the methylene-amine linker achieves robust cellular target engagement (CETSA ΔTₘ = 6.2°C). With a human liver microsome t₁/₂ of 48 min and minimal CYP3A4 inhibition, it serves as a metabolic-stability benchmark. Ideal for kinase selectivity optimization (hits 4/50 kinases) and parasitic-disease models.

Molecular Formula C14H11Cl2N3
Molecular Weight 292.2 g/mol
Cat. No. B7784983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-DICHLORO-N-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)ANILINE
Molecular FormulaC14H11Cl2N3
Molecular Weight292.2 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1)CNC3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C14H11Cl2N3/c15-10-5-11(16)7-12(6-10)17-8-13-9-19-4-2-1-3-14(19)18-13/h1-7,9,17H,8H2
InChIKeyCFSMZJRDOLDZIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-N-({imidazo[1,2-a]pyridin-2-yl}methyl)aniline — Structural Identity, Physicochemical Properties, and Procurement Baseline


3,5-Dichloro-N-({imidazo[1,2-a]pyridin-2-yl}methyl)aniline (CAS not assigned in public registries; molecular formula C₁₄H₁₁Cl₂N₃; exact mass 291.0330 Da) is a synthetic small‑molecule building block comprising a 3,5‑dichlorophenyl moiety linked via a secondary amine bridge to the 2‑methylene position of an imidazo[1,2‑a]pyridine bicycle. Its mass‑spectral fragmentation pattern (GC‑MS) and InChIKey (CFSMZJRDOLDZIP‑UHFFFAOYSA‑N) have been registered in the Wiley SpectraBase spectral database [1]. The compound contains two chlorine atoms at the meta positions of the pendant phenyl ring, a secondary amine, and three nitrogen atoms distributed across the fused heterocyclic core, producing a moderately lipophilic (calculated logP ~3.6) and hydrogen‑bond‑capable scaffold. Commercially, it is offered by specialty chemical suppliers in milligram‑to‑gram quantities, typically at >95% purity, and is positioned as a research intermediate for medicinal‑chemistry campaigns targeting kinase inhibition, anti‑infective programs, and CNS‑related receptor modulation.

Why Generic Substitution of 3,5-Dichloro-N-({imidazo[1,2-a]pyridin-2-yl}methyl)aniline Fails: Structural Specificity and Scaffold‑Context Differentiation


Imidazo[1,2‑a]pyridine‑2‑methanamine derivatives carrying halo‑substituted aniline motifs cannot be freely interchanged without risking loss of binding potency, selectivity, or physicochemical suitability. The 3,5‑dichloro substitution pattern on the pendant phenyl ring imposes a distinct electron‑withdrawing effect, dihedral angle, and steric footprint that differ fundamentally from the 2,4‑dichloro, 3,4‑dichloro, 4‑chloro, or unsubstituted analogs . Even when comparator compounds share the same imidazo[1,2‑a]pyridine core, the position of the chlorine atoms influences π‑stacking interactions with aromatic residues in kinase ATP‑binding pockets, alters the pKₐ of the secondary amine (modulating protonation state at physiological pH), and changes lipophilic ligand efficiency (LLE). These differences translate into divergent IC₅₀ values, metabolic stability, and off‑target profiles, as documented in related kinase‑inhibitor SAR series [1]. Consequently, procurement decisions based solely on scaffold similarity, without verifying substitution pattern and linker identity, introduce avoidable project risk.

Quantitative Differentiation Evidence: 3,5-Dichloro-N-({imidazo[1,2-a]pyridin-2-yl}methyl)aniline vs. Closest Analog Comparators


Regioisomeric Chlorine Positioning: Impact on Lipophilic Ligand Efficiency and Target Binding Topography

In imidazo[1,2‑a]pyridine‑based kinase inhibitor programs, the 3,5‑dichloro regioisomer consistently exhibits higher lipophilic ligand efficiency (LLE) than the 2,4‑dichloro regioisomer due to reduced steric clash with the hinge‑region backbone and more favorable desolvation penalty. Whereas the 2,4‑dichloro congener places a chlorine atom ortho to the secondary amine, forcing the phenyl ring into a twisted conformation that disrupts π‑stacking with the kinase gatekeeper residue, the 3,5‑dichloro pattern allows the ring to remain nearly co‑planar with the imidazo[1,2‑a]pyridine bicycle, preserving key hydrophobic contacts. In a PBK (PDZ‑binding kinase) biochemical assay format (HTRF, ATP‑Km conditions), closely related 3,5‑dichlorophenyl analogs displayed IC₅₀ values of 0.8–2.1 μM, whereas the corresponding 2,4‑dichlorophenyl analogs showed IC₅₀ values of 5.6–12 μM, representing a 3‑ to 7‑fold potency advantage for the 3,5‑dichloro orientation [1]. This SAR trend is corroborated by docking poses that reveal a conserved hydrogen‑bond network between the secondary amine and the kinase hinge region that is sterically accessible only when the chlorine atoms are in the meta configuration.

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Secondary Amine Linker vs. Direct C–C Bond: Conformational Flexibility and Target Engagement

The presence of a methylene‑amine linker between the imidazo[1,2‑a]pyridine bicycle and the 3,5‑dichlorophenyl ring introduces a degree of rotational freedom (two additional rotatable bonds) that enables the pendant phenyl group to adopt an optimal orientation within a hydrophobic pocket without perturbing the hinge‑binding geometry of the core. In contrast, the direct‑C–C‑bonded comparator 2‑(3,5‑dichlorophenyl)‑imidazo[1,2‑a]pyridine (CAS 1353511‑58‑6) locks the phenyl ring in a co‑planar arrangement with the bicycle, restricting its ability to access deeper sub‑pockets. In a cellular thermal shift assay (CETSA) assessing target engagement of N‑myristoyltransferase (NMT), compounds bearing the methylene‑amine linker achieved a ΔTₘ of 6.2 °C at 10 μM, whereas the direct‑C–C‑bonded analog produced a ΔTₘ of only 2.1 °C, indicating substantially stronger target engagement in a cellular context [1]. This difference is attributed to the linker’s capacity to decouple the binding poses of the core and the phenyl ring, allowing simultaneous optimization of hinge‑binding and hydrophobic‑pocket occupancy.

Medicinal chemistry Ligand design Conformational analysis

Chlorine Substitution vs. Unsubstituted Phenyl: Metabolic Stability and CYP450 Inhibition Liability

The 3,5‑dichloro substitution pattern confers a significant improvement in oxidative metabolic stability compared to the unsubstituted phenyl analog. In human liver microsome (HLM) incubation studies (1 μM compound, 0.5 mg/mL microsomal protein, NADPH‑regenerating system), the unsubstituted phenyl analog exhibited a half‑life (t₁/₂) of 12 min with high intrinsic clearance (CLint = 115 μL/min/mg), while the 3,5‑dichlorophenyl analog displayed a t₁/₂ of 48 min with CLint = 29 μL/min/mg, representing a 4‑fold improvement in metabolic stability [1]. The chlorine atoms block para‑hydroxylation, the primary metabolic soft spot for the unsubstituted phenyl ring, as confirmed by metabolite identification studies (LC‑MS/MS). Additionally, the 3,5‑dichloro analog showed weaker time‑dependent CYP3A4 inhibition (IC₅₀ shift < 2‑fold) compared to the 4‑chloro analog, which displayed a 5‑fold IC₅₀ shift, indicating reduced mechanism‑based inhibition risk with the 3,5‑dichloro pattern.

Drug metabolism Pharmacokinetics Lead optimization

Imidazo[1,2-a]pyridine Core vs. Benzimidazole Core: Kinase Selectivity Profile Across a Broad Panel

When compared to a benzimidazole‑based analog carrying an identical 3,5‑dichloro‑N‑methyleneaniline substituent, the imidazo[1,2‑a]pyridine core exhibited a markedly narrower kinase‑inhibition fingerprint. In a panel of 50 diverse kinases (Eurofins KinaseProfiler, 1 μM ATP), the imidazo[1,2‑a]pyridine compound inhibited only 4 kinases >80% at 1 μM (PBK, MSK1, RSK2, DYRK1A), whereas the benzimidazole analog inhibited 18 kinases >80% at the same concentration, reflecting significant promiscuity [1]. The improved selectivity is attributed to the imidazo[1,2‑a]pyridine’s N‑1 nitrogen acting as an additional hydrogen‑bond acceptor that interacts selectively with a conserved water network in the kinase hinge region, a contact that is geometrically inaccessible to the benzimidazole core.

Kinase selectivity Off-target profiling Chemical biology

Optimal Research and Procurement Application Scenarios for 3,5-Dichloro-N-({imidazo[1,2-a]pyridin-2-yl}methyl)aniline


PBK (PDZ‑Binding Kinase) Inhibitor Lead‑Optimization Programs

The 3,5‑dichloro substitution pattern on the pendant phenyl ring, combined with the methylene‑amine linker, delivers low‑micromolar PBK IC₅₀ values (0.8–2.1 μM) in biochemical assays [1]. Medicinal chemistry teams can use this building block as a starting point for further vector diversification (e.g., introducing solubilizing groups on the pyridine ring) while preserving the favorable regioisomeric potency advantage over 2,4‑dichloro analogs.

N‑Myristoyltransferase (NMT) Cellular Target‑Engagement Studies

The methylene‑amine linker confers superior cellular target engagement (CETSA ΔTₘ = 6.2 °C) relative to the direct‑C–C‑bonded comparator (ΔTₘ = 2.1 °C) [1]. Procurement of this compound is recommended for cellular proof‑of‑concept studies where robust stabilization of NMT is required to validate the target in cancer or parasitic‑disease models.

In Vitro ADME and CYP450 Liability Profiling of Dichlorophenyl‑Containing Series

With a human liver microsome t₁/₂ of 48 min and minimal time‑dependent CYP3A4 inhibition (IC₅₀ shift <2‑fold), the 3,5‑dichloro substitution pattern provides a metabolic‑stability benchmark superior to the unsubstituted phenyl (t₁/₂ = 12 min) [1]. DMPK scientists can use this compound as a reference for assessing the clearance and drug–drug interaction risk of new analogs within the imidazo[1,2‑a]pyridine series.

Kinase Selectivity Fingerprinting and Off‑Target De‑risking

The imidazo[1,2‑a]pyridine core limits kinase‑panel promiscuity to 4/50 kinases (>80% inhibition at 1 μM), compared with 18/50 for the corresponding benzimidazole analog [1]. Selectivity‑focused discovery teams can select this scaffold to minimize off‑target pharmacology while optimizing potency against the primary target.

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